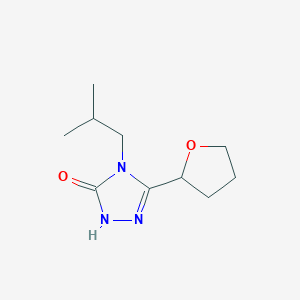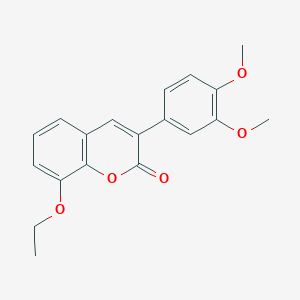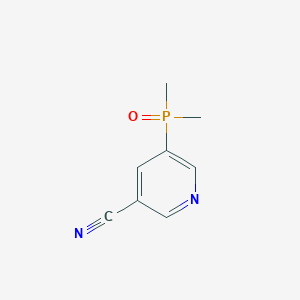
5-(Dimethylphosphoryl)nicotinonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Applications De Recherche Scientifique
Antiprotozoal Activity
Research by Ismail et al. (2003) focused on the synthesis of compounds related to 5-(Dimethylphosphoryl)nicotinonitrile and their antiprotozoal activity. These compounds showed promising results against Trypanosoma and Plasmodium species, making them relevant in the study of treatments for diseases like sleeping sickness and malaria (Ismail et al., 2003).
Synthesis and Biological Evaluation
Challa et al. (2021) explored the synthesis of nicotinonitrile derivatives, including those related to this compound, and evaluated their potential as inhibitors of SIRT1, a protein involved in cellular processes. This research has implications for understanding and possibly treating various health conditions (Challa et al., 2021).
Corrosion Inhibition
A study by Fouda et al. (2020) investigated derivatives of this compound as corrosion inhibitors. This research provides insights into potential applications in protecting materials against corrosion, particularly in acidic environments (Fouda et al., 2020).
Bronchodilation Properties
Soliman et al. (2017) explored the bronchodilation properties of nicotinonitrile containing-compounds. These findings are significant in the context of respiratory treatments, offering potential therapeutic applications for respiratory conditions (Soliman et al., 2017).
Spectroscopic Studies
Ismail et al. (2020) conducted spectroscopic studies of derivatives of this compound, contributing to a deeper understanding of the chemical properties and potential applications of these compounds in various scientific domains (Ismail et al., 2020).
Antioxidant Evaluation
Gouda et al. (2016) evaluated the antioxidant properties of some nicotinonitriles, including derivatives of this compound. Their research adds to the understanding of these compounds in preventing oxidative stress-related damage in biological systems (Gouda et al., 2016).
Synthetic Methods
Research by Iwai et al. (2022) and Salem et al. (2018) provided insights into the synthetic methods for producing compounds like this compound. This is critical for the development of more efficient and scalable production techniques (Iwai et al., 2022); (Salem et al., 2018).
Catalysis and Chemical Reactions
Andersson et al. (1986) and Coppola et al. (1981) studied the role of this compound in catalysis and chemical reactions, which is vital for industrial and chemical process applications (Andersson et al., 1986); (Coppola et al., 1981).
Mécanisme D'action
Target of Action
Nitrile-containing pharmaceuticals have been found to enhance binding affinity to their targets . For instance, trisubstituted nicotinonitrile derivatives have been discovered as novel human GCN5 inhibitors .
Mode of Action
Nitrile-containing pharmaceuticals are known to improve the pharmacokinetic profile of parent drugs and reduce drug resistance .
Biochemical Pathways
A prebiotic pathway to nicotinamide adenine dinucleotide (nad+) has been presented under prebiotic conditions starting with ammonia, cyanoacetaldehyde, prop-2-ynal, and sugar-forming precursors, yielding in situ the nicotinamide riboside .
Pharmacokinetics
It is known that the incorporation of a nitrile group into lead compounds can improve the pharmacokinetic profile of parent drugs .
Result of Action
Nitrile-containing pharmaceuticals have been approved by the fda for the management of a broad range of clinical conditions .
Action Environment
It is recommended to store the compound in a dark place, sealed in dry, at 2-8°c .
Propriétés
IUPAC Name |
5-dimethylphosphorylpyridine-3-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9N2OP/c1-12(2,11)8-3-7(4-9)5-10-6-8/h3,5-6H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHWNSKPGTZVYFH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CP(=O)(C)C1=CN=CC(=C1)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9N2OP |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

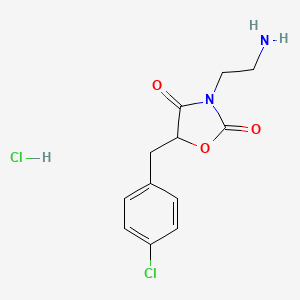

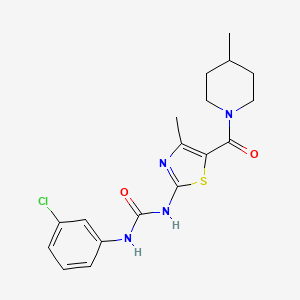



![9-Azadispiro[2.1.2.3]decane-9-carboxylic acid, 4-oxo-, 1,1-dimethylethyl ester](/img/structure/B2865628.png)

![N-(4-acetamidophenyl)-2-((4-methyl-5-((2-oxobenzo[d]thiazol-3(2H)-yl)methyl)-4H-1,2,4-triazol-3-yl)thio)acetamide](/img/structure/B2865631.png)

![4-(8,9-Dihydropyrido[2,3-b]-1,6-naphthyridin-7(6H)-yl)-4-oxobutanoic acid](/img/no-structure.png)
